molecular formula C14H31NO2SSi B13084020 N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B13084020
M. Wt: 305.55 g/mol
InChI Key: LYWXLNZTROQRSS-RSXQAXDFSA-N
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Description

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a but-3-en-2-yl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.

    Reduction: The double bond in the but-3-en-2-yl group can be reduced to a single bond.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the tert-butyl(dimethyl)silyl group.

Major Products Formed

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the saturated butyl derivative.

    Substitution: The major product depends on the substituent introduced in place of the tert-butyl(dimethyl)silyl group.

Scientific Research Applications

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide depends on its specific applicationThe tert-butyl(dimethyl)silyl group is particularly useful for protecting hydroxy groups, while the sulfinamide group can participate in various chemical reactions, including nucleophilic substitution and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxy groups, while the sulfinamide group allows for versatile chemical transformations. This makes the compound particularly valuable in complex organic synthesis and the development of new pharmaceuticals.

Properties

Molecular Formula

C14H31NO2SSi

Molecular Weight

305.55 g/mol

IUPAC Name

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18?/m0/s1

InChI Key

LYWXLNZTROQRSS-RSXQAXDFSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C=C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C

Origin of Product

United States

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